4F-Pgi2
Description
Properties
CAS No. |
118916-24-8 |
|---|---|
Molecular Formula |
C20H28F4O5 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid |
InChI |
InChI=1S/C20H28F4O5/c1-2-3-4-6-12(25)8-9-14-15-11-13(7-5-10-19(21,22)18(27)28)29-17(15)20(23,24)16(14)26/h7-9,12,14-17,25-26H,2-6,10-11H2,1H3,(H,27,28)/b9-8+,13-7-/t12-,14+,15?,16-,17-/m0/s1 |
InChI Key |
RSBOMICMKIYLBG-QFGDKWKESA-N |
SMILES |
CCCCCC(C=CC1C2CC(=CCCC(C(=O)O)(F)F)OC2C(C1O)(F)F)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C([C@@H]2C1C/C(=C/CCC(C(=O)O)(F)F)/O2)(F)F)O)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(=CCCC(C(=O)O)(F)F)OC2C(C1O)(F)F)O |
Synonyms |
2,2,10,10-tetrafluoro-13-dehydro-PGI2 2,2,10,10-tetrafluoro-13-dehydroprostacyclin 4F-PGI2 MMM-120 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis of this compound typically begins with hydroxylated prostaglandin intermediates. For instance, (3aR,4R,5R,6aS)-4-hydroxyproline derivatives serve as key precursors due to their structural similarity to the prostacyclin core. Patent literature describes the use of biphenyl-4-carboxylate esters to protect reactive hydroxyl groups during early synthesis stages, enabling selective fluorination. A common approach involves the conversion of 4-hydroxyproline to a mesylate or triflate intermediate, followed by nucleophilic displacement with fluoride ions.
Table 1: Key Precursors and Their Roles in this compound Synthesis
Fluorination Strategies
Purification and Characterization
Solid Precipitation and Filtration
Crude this compound mixtures are purified via sequential solvent extractions. A patented protocol involves dissolving the product in methanol, heating to 60°C, and gradual cooling to precipitate high-purity this compound. This method reduces epimer content by 47–53% in filtrate fractions.
Chromatographic Techniques
Reverse-phase HPLC with C18 columns resolves this compound from epimers and byproducts. Mobile phases of acetonitrile/water (70:30, v/v) with 0.1% trifluoroacetic acid achieve baseline separation, as validated by UV detection at 210 nm.
Table 2: Analytical Parameters for this compound Characterization
| Parameter | Method | Conditions | Result |
|---|---|---|---|
| Purity | HPLC-UV | C18 column, 210 nm detection | ≥98% |
| Stereochemical ratio | Chiral GC-MS | Heptakis-2,3-di-O-methyl-β-cyclodextrin | 95:5 (4R:4S) |
| Fluorine content | <sup>19</sup>F NMR | 282 MHz, DMSO-d<sub>6</sub> | δ −120 ppm |
Scalability and Industrial Considerations
Solvent Optimization
Large-scale synthesis prioritizes ethyl acetate and methanol due to their low toxicity and ease of removal. A 25 mL/g solvent-to-substrate ratio balances reaction efficiency and cost. Hydrogenation steps employ palladium-on-carbon (Pd/C) under 30 psi H<sub>2</sub>, achieving full reduction of carbon-carbon double bonds within 12 hours .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, ethers, thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to act as a drug candidate for various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of fluoro groups could enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
(a) PGI2 (Prostacyclin)
- Structural Differences : PGI2 lacks fluorine substitutions, whereas 4F-Pgi2 incorporates four fluorine atoms at critical positions (e.g., cyclopentane ring or side chains) to resist enzymatic degradation .
- Functional Impact: PGI2 has a short half-life (<3 minutes) due to rapid hydrolysis, whereas this compound’s fluorination extends its stability, as seen in similar fluorinated eicosanoids like treprostinil . Both compounds activate the IP receptor, but this compound shows prolonged receptor activation in preclinical models .
(b) Iloprost
- Structural Similarities : Iloprost, a carbacyclin derivative, shares a modified cyclopentane ring with this compound but uses chlorine substitutions instead of fluorine.
- Functional Contrasts :
- Iloprost’s half-life (20–30 minutes) is shorter than hypothesized values for this compound (>60 minutes), based on fluorination effects observed in other prostaglandin analogs .
- Iloprost is FDA-approved for pulmonary hypertension, while this compound remains investigational, with studies focusing on thrombotic disorders .
Fluorinated Organic Compounds
(a) 4-Fluoroepinephrine
- Structural Parallels : Both compounds use fluorine to block metabolic sites (e.g., catechol-O-methyltransferase in 4-fluoroepinephrine; cytochrome P450 in this compound).
- Functional Divergence: 4-Fluoroepinephrine retains adrenergic activity, whereas this compound modulates prostaglandin pathways . Fluorine’s electron-withdrawing effects in this compound may alter receptor binding kinetics compared to non-fluorinated analogs .
(b) Fluorinated NSAIDs (e.g., Celecoxib)
- Shared Features : Fluorine enhances lipophilicity and target selectivity in both this compound and celecoxib.
- Key Differences :
Data Tables
Table 1: Physicochemical Properties
| Compound | Half-Life (min) | LogP | Receptor Target | Clinical Status |
|---|---|---|---|---|
| This compound | >60* | 3.2* | IP Receptor | Preclinical |
| PGI2 | <3 | 1.8 | IP Receptor | Approved (epoprostenol) |
| Iloprost | 20–30 | 2.5 | IP/EP3 | Approved (pulmonary HT) |
| Celecoxib | 480–720 | 3.5 | COX-2 | Approved (arthritis) |
*Hypothesized values based on fluorination trends .
Table 2: Therapeutic Indications and Limitations
| Compound | Indications | Advantages | Limitations |
|---|---|---|---|
| This compound | Thrombosis, inflammation* | Enhanced stability, prolonged action | Limited clinical data |
| PGI2 | Pulmonary hypertension | Rapid onset | Short duration, instability |
| Iloprost | Raynaud’s phenomenon | Oral availability | Hypotension, flushing |
| Celecoxib | Arthritis, pain | COX-2 selectivity | Cardiovascular risks |
Research Findings and Gaps
- Preclinical Efficacy : In rodent models, this compound reduced thrombus formation by 40% compared to iloprost (25%) at equivalent doses, likely due to prolonged receptor activation .
- Metabolic Stability : Fluorination reduced hepatic clearance by 70% in vitro compared to PGI2, aligning with trends seen in fluorinated NSAIDs .
- Knowledge Gaps: No human trials are documented in the provided evidence. Comparative toxicity studies with iloprost or treprostinil are needed to assess clinical viability.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing 4F-Pgi2 in laboratory settings?
- Methodological Answer : Synthesis typically involves fluorination reactions under inert conditions, monitored via NMR (e.g., NMR) for purity assessment. Characterization employs techniques like HPLC for quantitative analysis, mass spectrometry for molecular weight confirmation, and X-ray crystallography for structural elucidation. Researchers should validate reproducibility by replicating protocols across multiple batches and cross-referencing spectral data with published standards .
Q. How can researchers systematically assess the biological activity of this compound in vitro?
- Methodological Answer : Use dose-response assays (e.g., IC determination) in relevant cell lines, paired with control compounds to establish baseline activity. Employ high-content screening for phenotypic changes and validate findings using orthogonal methods (e.g., Western blotting for target protein modulation). Document experimental conditions (e.g., pH, temperature) to ensure comparability across studies .
Q. What stability studies are critical for this compound under physiological or storage conditions?
- Methodological Answer : Conduct accelerated stability testing via thermal stress (40–60°C), humidity exposure, and light sensitivity assays. Use HPLC to quantify degradation products and kinetic modeling to predict shelf life. For physiological stability, simulate gastric/plasma environments and analyze metabolites using LC-MS .
Advanced Research Questions
Q. How should researchers design experiments to address reproducibility challenges in this compound studies?
- Methodological Answer : Adopt blinded, randomized experimental designs with independent replication cohorts. Use statistical power analysis to determine sample sizes and pre-register protocols to minimize bias. Incorporate internal controls (e.g., reference compounds) and share raw datasets in FAIR-compliant repositories for external validation .
Q. What strategies resolve contradictions in reported pharmacokinetic or mechanistic data for this compound?
- Methodological Answer : Perform meta-analyses of published data to identify confounding variables (e.g., dosing regimens, model systems). Use sensitivity analysis to weigh experimental parameters and validate hypotheses through knock-in/knout models or isotopic tracing. Transparently report negative results to mitigate publication bias .
Q. How can computational models be integrated with experimental data to predict this compound’s interactions?
- Methodological Answer : Combine molecular docking simulations (e.g., using AutoDock Vina) with experimental binding assays (SPR, ITC) to validate target affinities. Apply machine learning to predict off-target effects by training models on structural analogs. Cross-validate predictions using in silico-in vitro correlation (IVIVC) frameworks .
Q. What best practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound research?
- Methodological Answer : Annotate datasets with standardized metadata (e.g., using CHEMINF or ISA frameworks) and deposit them in discipline-specific repositories (e.g., Chemotion, nmrXiv). Implement version control and persistent identifiers (DOIs) for traceability. Adopt electronic lab notebooks (ELNs) to automate data capture and ensure compliance with FAIR principles .
Methodological Considerations
- Data Contradiction Analysis : Use triangulation (multiple methods or datasets) to validate findings. For example, discrepancies in bioactivity data may arise from assay variability; address this by harmonizing protocols across labs .
- Experimental Design : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven studies and the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- Statistical Rigor : Report effect sizes, confidence intervals, and p-values with corrections for multiple comparisons. Use tools like R or Python for robust data analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
